Perfluorohexyl-Ethylphosphonsäure

Übersicht

Beschreibung

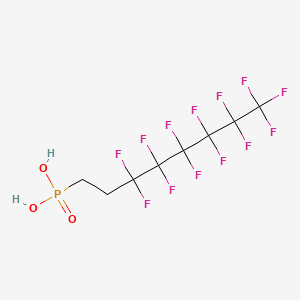

Perfluorohexyl ethylphosphonic acid (PFHEP) is a synthetic, fluorinated compound . It has a molecular formula of C8H6F13O3P . It belongs to the family of perfluorinated alkylphosphonic acids (PFAAs) and has drawn scientific interest because of its unique properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of Perfluorohexyl ethylphosphonic acid consists of a perfluoroalkyl chain of six carbons, a phosphonate group, and an ethyl group . It contains a total of 30 bonds, including 24 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 2 hydroxyl groups, and 1 phosphonate .Physical And Chemical Properties Analysis

Perfluorohexyl ethylphosphonic acid has a density of 1.7±0.1 g/cm3, a boiling point of 276.4±50.0 °C at 760 mmHg, and a flash point of 121.0±30.1 °C . It has a molar refractivity of 51.0±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 250.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Korrosionsschutzbeschichtungen

Perfluorohexyl-Ethylphosphonsäure wurde bei der Synthese von fluorierten Phosphonsäuremethacrylaten verwendet, die potenzielle Anwendungen als Korrosionsschutzbeschichtungen haben . Diese Materialien wurden durch freie radikalische Polymerisation mit Heptadecafluorodecylmethacrylat (HDFDMA) und (Dimethoxyphosphoryl)methylmethacrylat (DMPMM) Monomeren synthetisiert . Die Copolymere wurden dann als Monoschichtfilm auf die Oberfläche von 316L-Edelstahl immobilisiert . Die Oberflächen wurden mit verschiedenen Techniken analysiert und Kontaktwinkel von bis zu 128° wurden für einige Copolymer-funktionalisierte Oberflächen aufgezeichnet . Die Polymerfilme erwiesen sich als stabil gegenüber Hydrolyse über mehrere Wochen der Einwirkung von Wasser .

Alternative zu konventionellen fluorierten Tensiden

This compound ist eine potenzielle nicht-bioakkumulierbare Alternative zu konventionellen fluorierten Tensiden mit langen Perfluorcarbonketten, wie Perfluorooctansäure (PFOA) und Perfluorooctansulfonat (PFOS), die aufgrund ihrer negativen Auswirkungen in vielen industriellen Anwendungen eingeschränkt wurden. Die Syntheseprozesse, Eigenschaften und Struktur-Aktivitäts-Beziehungen dieser potenziellen nicht-bioakkumulierbaren fluorierten Tenside werden untersucht.

Emulsionspolymerisation von fluorierten Olefinen

Diese Tenside werden bei der Emulsionspolymerisation von fluorierten Olefinen verwendet. Dieser Prozess beinhaltet die Polymerisation von fluorierten Olefinen in einer Emulsion, die zur Herstellung von fluorierten Polymeren mit einzigartigen Eigenschaften führen kann.

Handhabung von Membranproteinen

This compound-basierte Tenside werden auch bei der Handhabung von Membranproteinen eingesetzt. Membranproteine spielen eine entscheidende Rolle bei verschiedenen biologischen Prozessen, und die Verwendung dieser Tenside kann bei der Untersuchung und Manipulation dieser Proteine helfen.

Lederherstellung

Eine weitere Anwendung dieser Tenside ist die Lederherstellung. Die Tenside können in verschiedenen Phasen des Lederproduktionsprozesses eingesetzt werden, einschließlich Gerbung und Veredelung.

Metallchelatbildung

Phosphorhaltige Monomere und Polymere, wie z. B. solche, die mit this compound synthetisiert werden können, haben aufgrund ihrer nützlichen Eigenschaften wie Metallchelatbildung Interesse geweckt . Diese Eigenschaft kann in verschiedenen Anwendungen genutzt werden, einschließlich der Entfernung von Schwermetallen aus Abwasser.

Wirkmechanismus

Target of Action

Perfluorohexyl Ethylphosphonic Acid, also known as Cheminox FHP 2OH, is a complex compound with a variety of potential targets. These targets play a crucial role in maintaining the stability of the tear film on the ocular surface .

Mode of Action

The interaction of Perfluorohexyl Ethylphosphonic Acid with its targets results in significant changes. It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This action helps to maintain the stability of the tear film, which is essential for eye health .

Biochemical Pathways

It is suggested that the compound’s interaction with the lipid layer and meibomian glands could influence various biochemical processes related to tear film stability

Pharmacokinetics

It is known that similar compounds, such as perfluorohexane sulfonic acid, have been detected in human blood and breast milk worldwide . This suggests that Perfluorohexyl Ethylphosphonic Acid may have similar bioavailability and distribution properties.

Result of Action

The molecular and cellular effects of Perfluorohexyl Ethylphosphonic Acid’s action are primarily related to its role in maintaining tear film stability. By forming a protective layer over the tear film, it prevents evaporation and helps to alleviate symptoms of dry eye disease . This action can lead to increased reflex lacrimation and blinking, which may relieve dry eye conditions and reduce ocular discomfort and pain .

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F13O3P/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXIXSRZQUFPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179883 | |

| Record name | 2-(Perfluorohexyl)ethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252237-40-4, 1203556-78-8 | |

| Record name | Perfluorohexyl ethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252237404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorohexyl)ethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Perfluorohexyl)ethyl phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 252237-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXYL ETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H915F99WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

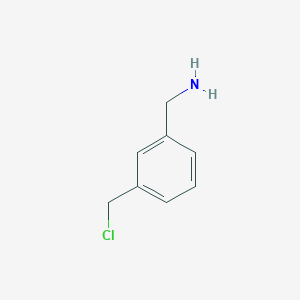

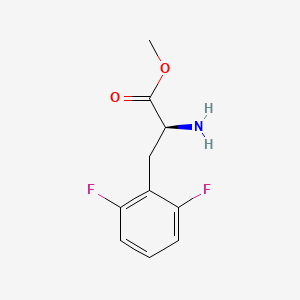

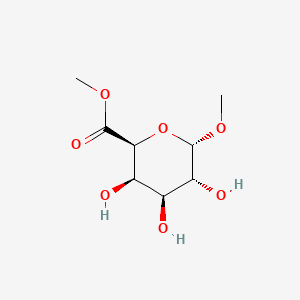

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

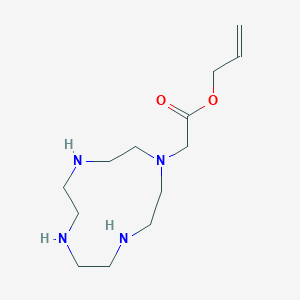

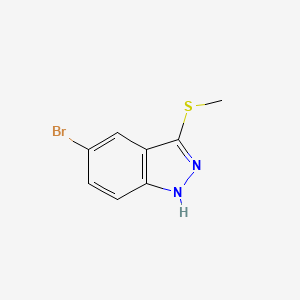

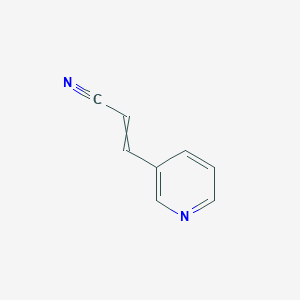

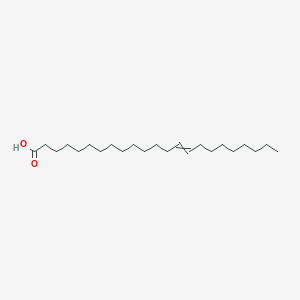

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B1505466.png)

![Naphthalen-2-yl (1R,4R,7R)-5-methyl-7-(propan-2-yl)bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B1505467.png)

![6,8-Dibromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1505485.png)

![2-Oxabicyclo[3.1.0]hexane](/img/structure/B1505490.png)